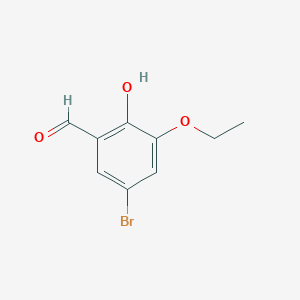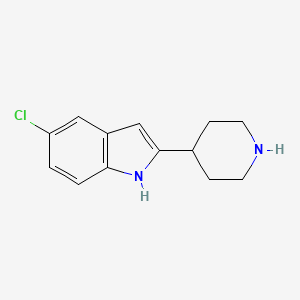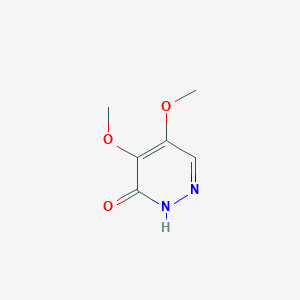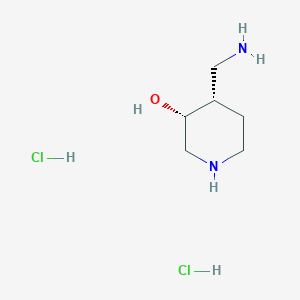![molecular formula C18H21N5O2 B3034715 7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2108819-88-9](/img/structure/B3034715.png)
7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound characterized by its complex bicyclic structure. This compound belongs to the broader class of pyrimidopyrimidines, which are known for their significant roles in biochemical and pharmaceutical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, one common approach starts with the preparation of 3-(4-ethylphenyl)pyrimidine-2,4-dione, which involves a condensation reaction between 4-ethylbenzaldehyde and urea. This intermediate is then subjected to an amination reaction with n-butylamine in the presence of a catalyst under controlled temperature and pH to obtain the final product.
Industrial Production Methods: On an industrial scale, the synthesis would follow similar steps but with optimized conditions for large-scale production. High-efficiency catalysts, continuous flow reactors, and process controls are utilized to ensure high yield and purity of the compound. The reactions are monitored using techniques like gas chromatography and mass spectrometry to maintain quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of hydroxylated or other oxygenated derivatives.
Reduction: Reduction can lead to the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting certain functional groups into more reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents, particularly at the amine or ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Examples include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Commonly used nucleophiles include halides (Cl-, Br-), thiols, and amines.
Major Products: The major products from these reactions vary based on the conditions but can include hydroxylated derivatives, reduced amine forms, and substituted phenyl or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial, antiviral, and antifungal properties.
Medicine: Research includes its use as a lead compound in the development of pharmaceutical drugs targeting specific biological pathways.
Industry: Employed in the synthesis of advanced materials with unique electronic and optical properties, useful in various technological applications.
Wirkmechanismus
7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects by interacting with molecular targets such as enzymes and receptors. The primary mechanism often involves inhibition or activation of these proteins, leading to downstream effects in biological pathways. This compound may bind to specific sites on the target molecules, altering their structure and function, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
6-(butylamino)-3-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione: Differs in the position of the butylamino group.
7-(butylamino)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Differs by having a methyl group instead of an ethyl group on the phenyl ring.
7-(propylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Differs in the length of the alkyl chain of the amino group.
Eigenschaften
IUPAC Name |
2-(butylamino)-6-(4-ethylphenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-5-10-19-17-20-11-14-15(21-17)22-18(25)23(16(14)24)13-8-6-12(4-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H2,19,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIDHXVXUQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)



![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
